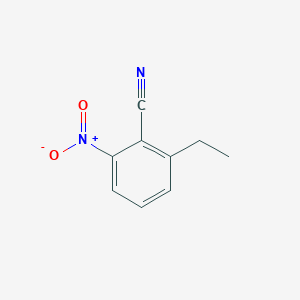

2-Ethyl-6-nitro-benzonitrile

Description

2-Ethyl-6-nitro-benzonitrile is a substituted benzonitrile derivative with a nitro group at the 6-position and an ethyl group at the 2-position of the aromatic ring. Its molecular formula is C₉H₈N₂O₂, and its structure combines the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups with the hydrophobic ethyl (-C₂H₅) substituent.

Key inferred properties:

- Electron-withdrawing effects: The nitro and nitrile groups create a polarized aromatic system, likely influencing reactivity in electrophilic substitution or reduction reactions.

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-ethyl-6-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O2/c1-2-7-4-3-5-9(11(12)13)8(7)6-10/h3-5H,2H2,1H3 |

InChI Key |

FNWULTWMZPWRBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between 2-ethyl-6-nitro-benzonitrile and similar compounds, based on structural and substituent effects:

*Predicted based on substituent contributions.

†Inferred from NIST data for chloro/ether analogs .

Physicochemical Properties

- Lipophilicity: The ethyl group in 2-ethyl-6-nitro-benzonitrile likely increases LogP compared to the methyl analog, enhancing solubility in nonpolar solvents .

- Steric Effects: The larger ethyl substituent may hinder reactions at the 2-position compared to smaller groups (e.g., methyl or amino).

Reactivity and Stability

- Nitro Group: The -NO₂ group is susceptible to reduction (e.g., to -NH₂) under catalytic hydrogenation, a feature shared with 2-methyl-6-nitrobenzonitrile.

- Cyanide Group : The nitrile (-CN) may participate in nucleophilic addition or hydrolysis, though the electron-deficient aromatic ring could slow these reactions .

Preparation Methods

Directing Effects and Regioselectivity

-

Ethyl Group : As an ortho/para-directing, activating group, the ethyl substituent favors nitration at positions 4 and 6 relative to itself.

-

Nitrile Group : A meta-directing, deactivating group, the nitrile favors nitration at position 5 relative to itself.

The combined directing effects create competitive regioselectivity. Computational modeling suggests that the ethyl group’s stronger activation dominates, favoring nitration at position 6 (ortho to ethyl and meta to nitrile).

Experimental Protocol:

-

Substrate Preparation : 2-Ethylbenzonitrile is synthesized via Friedel-Crafts alkylation of benzonitrile, though this reaction is challenging due to the nitrile’s deactivating effect. Alternative methods, such as Suzuki-Miyaura coupling, may be employed to introduce the ethyl group.

-

Nitration : Treat 2-ethylbenzonitrile with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C. The reaction is quenched with ice, and the product is isolated via fractional crystallization.

Challenges:

-

Low Yields : Competing nitration at position 4 (para to ethyl) reduces regioselectivity.

-

Side Reactions : Oxidative degradation of the nitrile group under strongly acidic conditions necessitates careful temperature control.

Sequential Alkylation and Cyanation

This two-step approach involves introducing the ethyl group after nitration and cyanation.

Step 1: Synthesis of 6-Nitrobenzonitrile

6-Nitrobenzonitrile is prepared via nitration of benzonitrile, leveraging the nitrile’s meta-directing effect to position the nitro group at position 3 (equivalent to position 6 in the final compound’s numbering).

Step 2: Ethyl Group Introduction

Direct alkylation of 6-nitrobenzonitrile is hindered by the nitro group’s deactivating nature. Instead, directed ortho-metalation offers a viable pathway:

-

Lithiation : Treat 6-nitrobenzonitrile with LDA (lithium diisopropylamide) at −78°C, generating a lithiated intermediate at position 2 (ortho to nitrile).

-

Alkylation : Quench with ethyl iodide or ethyl triflate to introduce the ethyl group.

Advantages:

-

Regioselectivity : Metalation occurs exclusively ortho to the nitrile, ensuring precise ethyl placement.

-

Functional Group Tolerance : The nitro group remains intact under these conditions.

Reductive Cyanation via Ethyl Cyanoacetate

A novel method, inferred from mechanistic studies in Stack Exchange discussions , involves the use of ethyl cyanoacetate (ECA) as a dual-purpose reagent for both reduction and cyanation.

Reaction Overview:

-

Substrate : 2-Ethyl-6-nitrobenzaldehyde.

-

Reduction and Cyanation : Treat with ECA and KOH in DMF. The nitro group is reduced to an amine intermediate, which subsequently reacts with ECA to form the nitrile.

-

Reoxidation : The amine is reoxidized to nitro under controlled conditions, preserving the nitro group in the final product.

Mechanism:

-

Nitrone Formation : ECA reacts with the nitro group to form a nitrone intermediate, which undergoes hydroxide addition and fragmentation to yield the nitrile.

-

Base Role : KOH facilitates deprotonation and stabilizes reactive intermediates.

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-6-nitro-benzonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer: Synthesis optimization involves evaluating solvent polarity (e.g., DMF vs. acetonitrile), catalysts (e.g., Lewis acids like AlCl₃), and temperature gradients. For nitration steps, mixed acid systems (H₂SO₄/HNO₃) require controlled exothermic conditions to minimize byproducts. Monitor intermediates via TLC or HPLC, and adjust stoichiometry iteratively using Design of Experiments (DoE) principles. Reaction efficiency can be quantified via GC-MS yield analysis .

Q. How should researchers characterize the purity and structural integrity of 2-Ethyl-6-nitro-benzonitrile?

- Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm substitution patterns and ethyl/nitro group positions (e.g., aromatic proton splitting patterns in CDCl₃) .

- HRMS for molecular ion validation (e.g., [M+H]+ peaks with <2 ppm mass error) .

- FT-IR to identify nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling 2-Ethyl-6-nitro-benzonitrile in the laboratory?

- Methodological Answer: Use PPE compliant with EN 166 (EU) or NIOSH (US) standards: nitrile gloves, face shields, and lab coats. Store at 0–6°C in amber glass to prevent photodegradation. Perform reactions in fume hoods with spill trays. For exposure control, implement regular air monitoring and decontamination protocols using activated carbon filters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Ethyl-6-nitro-benzonitrile in novel catalytic systems?

- Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data for 2-Ethyl-6-nitro-benzonitrile derivatives?

- Methodological Answer: Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Re-run spectra in deuterated DMSO or toluene to assess solvent effects. For ambiguous HRMS peaks, perform isotopic labeling (e.g., ¹⁵N-nitration) or tandem MS/MS fragmentation. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to differentiate kinetic vs. thermodynamic control in nitration reactions of benzonitrile derivatives?

- Methodological Answer: Conduct time-dependent studies at varying temperatures (e.g., 0°C vs. reflux). Quench reactions at intervals and analyze product ratios via HPLC. Kinetic control favors meta-substitution at lower temps, while thermodynamic control may shift to para-products. Use Arrhenius plots to calculate activation parameters .

Data Analysis & Critical Evaluation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving 2-Ethyl-6-nitro-benzonitrile?

- Methodological Answer:

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

- Methodological Answer: Document catalyst loading, moisture levels, and inert atmosphere conditions rigorously. Replicate experiments across ≥3 independent trials. Use control reactions (e.g., without catalyst) to isolate system-specific variables. Publish raw data in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.